molecular formula C14H22ClN5O2 B2389464 Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate CAS No. 2402829-47-2

Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate

Cat. No.: B2389464
CAS No.: 2402829-47-2
M. Wt: 327.81
InChI Key: ASUDNAWUMVSMJZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate is a chemical compound that belongs to the class of triazine derivatives. Triazines are a group of nitrogen-containing heterocycles that have a wide range of applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is known for its potential use in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate typically involves the reaction of 4-chloro-1,3,5-triazine with tert-butyl 2,2-dimethylpiperazine-1-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution of the chlorine atom on the triazine ring by the piperazine derivative. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification by recrystallization or chromatography to obtain the compound in high purity. Additionally, safety measures are implemented to handle the reactive intermediates and by-products generated during the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: The major products are the substituted triazine derivatives, where the chlorine atom is replaced by the nucleophile.

    Oxidation: The major products are the oxidized forms of the triazine ring.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which can be used in various chemical reactions and studies.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It can be used as a lead compound for the development of new drugs.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The compound’s ability to undergo nucleophilic substitution allows it to form covalent bonds with target molecules, thereby modulating their activity. Additionally, the compound’s ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate is unique due to its combination of a triazine ring with a piperazine moiety and an ester group. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN5O2/c1-13(2,3)22-12(21)20-7-6-19(8-14(20,4)5)11-17-9-16-10(15)18-11/h9H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUDNAWUMVSMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1C(=O)OC(C)(C)C)C2=NC(=NC=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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